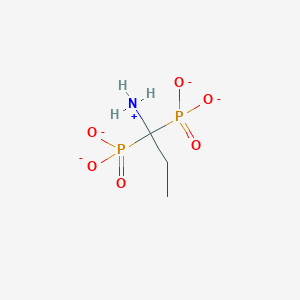![molecular formula C18H26N2OS B1609685 4-[2-(AMinoMethyl)thiazol-4-yl]-2,6-di-tert-butylphenol CAS No. 335242-75-6](/img/structure/B1609685.png)
4-[2-(AMinoMethyl)thiazol-4-yl]-2,6-di-tert-butylphenol
Übersicht
Beschreibung
BN-82451 ist ein niedermolekulares Medikament, das für seine doppelte inhibitorische Wirkung auf die Enzyme Cyclooxygenase-1 und Cyclooxygenase-2 bekannt ist. Es wurde vor allem wegen seiner potenziellen therapeutischen Wirkungen bei neurodegenerativen Erkrankungen wie Huntington-Krankheit und Parkinson-Krankheit untersucht .
Analyse Chemischer Reaktionen
BN-82451 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Wissenschaftliche Forschungsanwendungen
BN-82451 wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen untersucht. Es hat sich gezeigt, dass es die motorische Leistung verbessert und die Neurodegeneration in Tiermodellen der Huntington-Krankheit abschwächt . Darüber hinaus wurde es auf seine Auswirkungen auf die Parkinson-Krankheit untersucht, bei der es die Schweregrad abnormaler unwillkürlicher Bewegungen in Rattenmodellen verringern konnte . Die antioxidativen Eigenschaften der Verbindung machen sie auch zu einem Kandidaten für weitere Forschungsarbeiten zu anderen neurologischen Erkrankungen .
Wirkmechanismus
Der Wirkmechanismus von BN-82451 beruht auf seiner doppelten inhibitorischen Wirkung auf die Enzyme Cyclooxygenase-1 und Cyclooxygenase-2. Durch die Hemmung dieser Enzyme reduziert BN-82451 die Produktion von proinflammatorischen Prostaglandinen, die an der Pathogenese neurodegenerativer Erkrankungen beteiligt sind . Die Verbindung zeigt auch antioxidative Eigenschaften, die zu ihren neuroprotektiven Wirkungen beitragen .
Wirkmechanismus
The mechanism of action of BN-82451 involves its dual inhibitory effect on cyclooxygenase-1 and cyclooxygenase-2 enzymes. By inhibiting these enzymes, BN-82451 reduces the production of pro-inflammatory prostaglandins, which are involved in the pathogenesis of neurodegenerative diseases . The compound also exhibits antioxidant properties, which contribute to its neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
BN-82451 ist aufgrund seiner doppelten inhibitorischen Wirkung auf Cyclooxygenase-1 und Cyclooxygenase-2 einzigartig. Zu ähnlichen Verbindungen gehört Desmethyl-Celecoxib, ein selektiver Inhibitor der Cyclooxygenase-2 mit entzündungshemmender Wirkung . Eine weitere ähnliche Verbindung ist 3-Caren, ein bicyclisches Monoterpen, das entzündliche Infiltrate und die Überexpression von Cyclooxygenase-2 hemmt . Diese Verbindungen teilen sich einige inhibitorische Eigenschaften, unterscheiden sich aber in ihren spezifischen Zielstrukturen und therapeutischen Anwendungen.
Vorbereitungsmethoden
Die Synthese von BN-82451 umfasst mehrere Schritte, darunter die Herstellung der Mutterlauge durch Lösen von 2 mg des Arzneimittels in 50 μL Dimethylsulfoxid (DMSO), um eine Konzentration von 40 mg/mL zu erreichen . Detaillierte Syntheserouten und industrielle Produktionsverfahren sind in der Öffentlichkeit nicht leicht zugänglich.
Eigenschaften
IUPAC Name |
4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OS/c1-17(2,3)12-7-11(14-10-22-15(9-19)20-14)8-13(16(12)21)18(4,5)6/h7-8,10,21H,9,19H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQOEWGSBVQDHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335242-75-6 | |
| Record name | BN-82451 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335242756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BN-82451 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16950 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenol, 4-[2-(aminoethyl)-4-thiazolyl)]-2,6-bis(1,1-dimethylethyl) dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BN-82451 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531B661QBY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(dimethylamino)-N-[(3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]naphthalene-1-sulfonamide](/img/structure/B1609606.png)
![[4-(2-Morpholin-4-ylethoxy)phenyl]methanol](/img/structure/B1609608.png)







![1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine](/img/structure/B1609621.png)


![N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine](/img/structure/B1609625.png)
